![molecular formula C5H5N3S B2670500 2-[(Methylamino)(sulfanyl)methylene]malononitrile CAS No. 32827-61-5](/img/structure/B2670500.png)

2-[(Methylamino)(sulfanyl)methylene]malononitrile

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

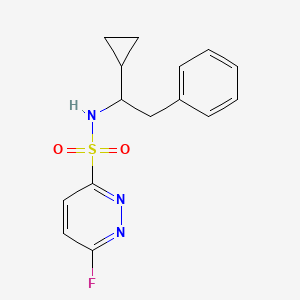

2-[(Methylamino)(sulfanyl)methylene]malononitrile is a chemical compound with the molecular formula C5H5N3S . It is used in various chemical reactions and has several properties that make it an interesting compound for study .

Synthesis Analysis

The synthesis of this compound involves the reaction of N-substituted hydrazinecarbothioamides with both 2-(bis(methylthio)methylene)malononitrile and ethyl 2-cyano-3,3-bis(methylthio)acrylate . This reaction affords various heterocyclic rings .Molecular Structure Analysis

The molecular structure of this compound is characterized by a molecular formula of C5H5N3S . The average mass of the molecule is 139.178 Da, and the monoisotopic mass is 139.020416 Da .Chemical Reactions Analysis

This compound is involved in various chemical reactions. For instance, it reacts with N-substituted hydrazinecarbothioamides to form various heterocyclic rings . The exact nature of these reactions can vary depending on the conditions and the other reactants involved .Applications De Recherche Scientifique

Structural and Computational Studies

The investigation into the structural and computational aspects of highly polar quinolin-2(1H)-ylidene derivatives, including compounds similar to "2-[(Methylamino)(sulfanyl)methylene]malononitrile," reveals their equilibrium preference for different tautomeric structures. These compounds exhibit strong conjugation between the quinoline fragment and electron-withdrawing substituents, contributing to their planarity and potential electronic applications (Nesterov et al., 2013).

Catalysis and Synthesis

In the realm of catalysis, "this compound" and its derivatives have been utilized in asymmetric Michael addition reactions. These reactions are crucial for constructing complex molecules with high enantioselectivity, demonstrating the compound's utility in synthetic organic chemistry (Inokuma et al., 2006).

Development of Antioxidant and Anticancer Agents

Research into the synthesis and evaluation of 3-cyano-4-imino-2-methylthio-4H-pyrido[1,2-a]pyrimidine derivatives, which are structurally related to "this compound," has highlighted their potential as potent antioxidant agents. This opens avenues for the development of novel therapeutic compounds (Vartale et al., 2016).

Applications in Dye Synthesis

The compound and its derivatives have been implicated in the synthesis of disperse dyes, showcasing their utility in materials science and industrial applications. The introduction of malononitrile into dye structures enhances color depth and fastness properties on polyester and nylon fabrics, indicating its significance in textile engineering (Lams et al., 2014).

Propriétés

IUPAC Name |

2-[methylamino(sulfanyl)methylidene]propanedinitrile |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5N3S/c1-8-5(9)4(2-6)3-7/h8-9H,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OTEIOJPHZUIOJK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(=C(C#N)C#N)S |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5N3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

139.18 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![diethyl 2-(4-phenoxybenzamido)-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate](/img/structure/B2670418.png)

![((1R,5S)-3-methylene-8-azabicyclo[3.2.1]octan-8-yl)(thiophen-2-yl)methanone](/img/structure/B2670422.png)

![N-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-2-(4-fluorophenoxy)acetamide](/img/structure/B2670432.png)

![3,4-dimethyl-N-(2-(2-oxo-2-(propylamino)ethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2670435.png)

![(4E,11S)-7,7,11-Trimethyl-2-oxa-9,12-diazabicyclo[12.4.0]octadeca-1(18),4,14,16-tetraene-8,13-dione](/img/structure/B2670439.png)